2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate
Brand Name: Vulcanchem
CAS No.: 40016-70-4
VCID: VC3882701
InChI: InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3
SMILES: CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol

2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

CAS No.: 40016-70-4

Cat. No.: VC3882701

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate - 40016-70-4

Specification

CAS No. 40016-70-4
Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
IUPAC Name methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate
Standard InChI InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3
Standard InChI Key SSXXUNNLZOOPGP-UHFFFAOYSA-N
SMILES CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC
Canonical SMILES CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is a bicyclic heteroaromatic compound belonging to the quinoxaline 1,4-dioxide class. Its core structure consists of a quinoxaline ring system (a fused benzene and pyrazine ring) with the following substituents:

  • A methoxycarbonyl group (-COOCH₃) at position 2.

  • A methyl group (-CH₃) at position 3.

  • Two oxygen atoms at positions 1 and 4, forming a diolate configuration .

The IUPAC name, methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate, reflects its oxidation state and functional groups . The SMILES notation (CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC) further clarifies the arrangement of atoms and bonds .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of quinoxaline 1,4-dioxide derivatives typically involves:

  • Formation of the quinoxaline core via condensation of o-phenylenediamine with α-keto acids or diketones .

  • Oxidation to introduce the 1,4-dioxide functionality using agents like hydrogen peroxide or peracetic acid .

  • Nucleophilic substitution to attach substituents such as methoxycarbonyl and methyl groups .

For this compound, a plausible route involves:

  • Starting with 3-methylquinoxaline-2-carboxylic acid.

  • Esterification with methanol to form the methoxycarbonyl group.

  • Oxidation at positions 1 and 4 to yield the diolate structure .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs at the desired positions (e.g., avoiding competing reactions at position 6 or 7) .

  • Stability: The diolate moiety may be sensitive to reducing agents, necessitating inert reaction conditions .

Physicochemical Properties

Key Parameters

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₄
Molecular Weight234.21 g/mol
XLogP30.5
Topological Polar Surface Area72.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Solubility and Lipophilicity

The compound’s moderate lipophilicity (XLogP3 = 0.5) and high polar surface area suggest balanced solubility in both aqueous and lipid environments, favorable for cellular uptake . These properties align with its potential as an antimicrobial agent, enabling penetration through bacterial cell membranes .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Quinoxaline 1,4-dioxides are renowned for their DNA-damaging effects, attributed to redox cycling and reactive oxygen species (ROS) generation . For 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate:

  • Antimycobacterial Activity: Analogous derivatives exhibit MIC values as low as 1.25 μg/mL against Mycobacterium tuberculosis, with low cytotoxicity in murine models .

  • Broad-Spectrum Action: Structural similarities to 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides suggest efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .

Resistance Mechanisms

Genomic studies on resistant Mycobacterium smegmatis mutants reveal mutations in redox homeostasis genes (e.g., MSMEG_4646, MSMEG_5122), which may impair compound activation or enhance detoxification . These findings underscore the compound’s reliance on intracellular redox processes for activity .

Spectral Characterization

NMR and Mass Spectrometry

  • ¹³C NMR: Peaks corresponding to the quinoxaline ring (δ 120–150 ppm), methoxycarbonyl (δ 165–170 ppm), and methyl groups (δ 20–25 ppm) are anticipated, based on analogous compounds .

  • HRMS: The exact mass (234.06405680 Da) confirms molecular integrity .

UV-Vis Spectroscopy

Absorption maxima in the 250–300 nm range are typical for quinoxaline derivatives, reflecting π→π* transitions within the aromatic system .

Applications and Future Directions

Industrial and Research Uses

  • Chemical Probes: The compound’s redox activity makes it a tool for studying bacterial oxidative stress responses .

  • Drug Hybrids: Conjugation with existing antibiotics (e.g., fluoroquinolones) may yield synergistic effects .

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